molecular formula C9H11NOS B3208841 2-(2-Methoxyphenyl)thioacetamide CAS No. 1053656-06-6

2-(2-Methoxyphenyl)thioacetamide

Cat. No.: B3208841
CAS No.: 1053656-06-6
M. Wt: 181.26 g/mol
InChI Key: DIECFUUYDGQVBU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thioacetamide: is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . It is also known by other names such as 2-(2-methoxyphenyl)ethanethioamide and 1-amino-2-(2-methoxyphenyl)ethane-1-thione . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetamide group.

Mechanism of Action

Mode of Action

A related class of compounds, thioacetamide-triazoles, has been found to have an antibacterial mode of action dependent on activation by cysteine synthase a . This suggests that 2-(2-Methoxyphenyl)thioacetamide may have a similar mode of action, but further studies are needed to confirm this.

Biochemical Pathways

Thioacetamide derivatives have been associated with multiple pathways involved in cellular function, signaling, inflammation, and immune responses . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.

Result of Action

Related compounds have shown promising antibacterial and antioxidant potential, and were very active against glucose-6-phosphatase (g6pase) . It’s possible that this compound may have similar effects, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)thioacetamide typically involves the reaction of 2-methoxybenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)thioacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2-Methoxyphenyl)thioacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other thioamide derivatives .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and its potential as an antimicrobial agent .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)thioacetamide
  • 2-(2-Methoxyphenyl)ethanethioamide
  • 2-(2-Methoxyphenyl)ethanamine

Comparison: Compared to its analogs, 2-(2-Methoxyphenyl)thioacetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can affect the compound’s chemical properties, such as its solubility, stability, and reactivity in various chemical reactions .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-11-8-5-3-2-4-7(8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIECFUUYDGQVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303535
Record name 2-Methoxybenzeneethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-06-6
Record name 2-Methoxybenzeneethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxybenzeneethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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